Isothiazol-5-amine hydrochloride
Overview
Description
Isothiazol-5-amine hydrochloride is a chemical compound with the IUPAC name isothiazol-5-amine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Isothiazol-5-amine hydrochloride is1S/C3H4N2S.ClH/c4-3-1-2-5-6-3;/h1-2H,4H2;1H
. This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis
Isothiazol-5-amine hydrochloride is a solid substance . Its molecular weight is 136.6 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Isothiazol-5-amine hydrochloride serves as a precursor in the synthesis of pyrimidine derivatives. These compounds are known for their wide range of pharmacological effects, including anti-inflammatory properties. The synthesis process often involves reactions that integrate isothiazol-5-amine hydrochloride with other chemicals to produce novel pyrimidine compounds with potential therapeutic applications .
Anti-Inflammatory Agent Development
Research has indicated that pyrimidine derivatives, synthesized using isothiazol-5-amine hydrochloride, exhibit significant anti-inflammatory effects. These effects are attributed to the inhibition of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This makes isothiazol-5-amine hydrochloride valuable in the development of new anti-inflammatory agents .
Aurora Kinase Inhibitors
Isothiazol-5-amine hydrochloride is utilized in pharmacological studies as a precursor for Aurora kinase inhibitors. These inhibitors play a crucial role in the regulation of cell division and have implications in cancer treatment, particularly in targeting cancer cells during mitosis .
MMP12 Inhibitors
The compound is also used in the creation of MMP12 inhibitors. MMP12, or matrix metalloproteinase 12, is an enzyme involved in the breakdown of extracellular matrix components. Inhibitors of MMP12 have potential applications in treating diseases like chronic obstructive pulmonary disease (COPD) and atherosclerosis .
Anticancer Agents
Isothiazol-5-amine hydrochloride is a precursor in the synthesis of N-heterocyclic indolyl glyoxylamides, which are studied for their anticancer properties. These agents are designed to interfere with specific pathways within cancer cells, thereby inhibiting their growth and proliferation .
Cytotoxicity Studies
In medicinal chemistry, isothiazol-5-amine hydrochloride-related compounds have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. This research is crucial for the development of new antitumor drugs with the potential to target specific types of cancer cells .
Chemical Synthesis Studies
Apart from its applications in pharmacology and medicine, isothiazol-5-amine hydrochloride is also used in broader chemical synthesis studies. It acts as a building block for various chemical reactions, leading to the creation of diverse compounds with unique properties and applications .
Structure-Activity Relationship (SAR) Analysis
Isothiazol-5-amine hydrochloride-derived compounds are subject to SAR analysis to understand the relationship between their chemical structure and biological activity. This analysis is fundamental in drug design and development, as it helps identify the most promising compounds for further study and optimization .
Safety and Hazards
Isothiazol-5-amine hydrochloride is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
Isothiazol-5-amine hydrochloride, a derivative of isothiazole, has been found to exhibit a wide range of biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . It has been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists .
Mode of Action
The antimicrobial activity of isothiazolones, including Isothiazol-5-amine hydrochloride, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .
properties
IUPAC Name |
1,2-thiazol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-2-5-6-3;/h1-2H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDRWXVHHAXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazol-5-amine hydrochloride | |
CAS RN |
92815-50-4 | |
Record name | 1,2-thiazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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